molecular formula C12H15NO3S B14894401 3-Methyl-1-(2-(thiophen-3-yl)acetyl)pyrrolidine-3-carboxylic acid

3-Methyl-1-(2-(thiophen-3-yl)acetyl)pyrrolidine-3-carboxylic acid

Cat. No.: B14894401
M. Wt: 253.32 g/mol
InChI Key: SFEPYZMYDUUAMA-UHFFFAOYSA-N
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Description

3-Methyl-1-(2-(thiophen-3-yl)acetyl)pyrrolidine-3-carboxylic acid is a complex organic compound that features a pyrrolidine ring substituted with a thiophene group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(2-(thiophen-3-yl)acetyl)pyrrolidine-3-carboxylic acid typically involves multiple steps, starting with the formation of the pyrrolidine ring. One common method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with ammonia or primary amines. The thiophene group can be introduced through a Friedel-Crafts acylation reaction, where thiophene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors for the Paal-Knorr synthesis and the Friedel-Crafts acylation, as well as the development of more efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(2-(thiophen-3-yl)acetyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Methyl-1-(2-(thiophen-3-yl)acetyl)pyrrolidine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-1-(2-(thiophen-3-yl)acetyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. For example, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The thiophene ring can interact with biological membranes, affecting their properties and functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1-(2-(thiophen-3-yl)acetyl)pyrrolidine-3-carboxylic acid is unique due to the combination of the thiophene and pyrrolidine rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H15NO3S

Molecular Weight

253.32 g/mol

IUPAC Name

3-methyl-1-(2-thiophen-3-ylacetyl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C12H15NO3S/c1-12(11(15)16)3-4-13(8-12)10(14)6-9-2-5-17-7-9/h2,5,7H,3-4,6,8H2,1H3,(H,15,16)

InChI Key

SFEPYZMYDUUAMA-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(C1)C(=O)CC2=CSC=C2)C(=O)O

Origin of Product

United States

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